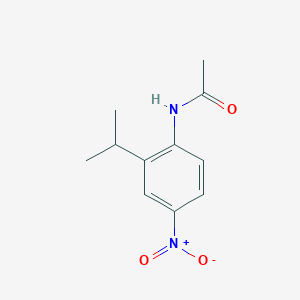
4-Cyanostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanostilbene is an organic compound characterized by a stilbene backbone with a cyano group attached to the para-position of one of the aromatic rings. This compound is known for its unique photophysical properties, including aggregation-induced emission (AIE), which makes it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyanostilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene structure. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
4-Cyanostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding stilbene oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted stilbenes.
Applications De Recherche Scientifique
4-Cyanostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mécanisme D'action
The unique properties of 4-cyanostilbene, such as aggregation-induced emission (AIE), are attributed to its molecular structure. The cyano group acts as an electron-withdrawing group, which, in combination with the conjugated stilbene backbone, facilitates intramolecular charge transfer (ICT). This results in enhanced fluorescence upon aggregation, making it useful for various sensing and imaging applications .
Comparaison Avec Des Composés Similaires
4-Cyanostilbene can be compared with other similar compounds, such as:
α-Cyanostilbene: Similar structure but with the cyano group attached to the α-position of the ethylenic bond.
Tetraphenylethene: Known for its AIE properties but with a different molecular framework.
Perylene: Exhibits strong luminescence but suffers from aggregation-caused quenching (ACQ) in the solid state
Uniqueness: this compound stands out due to its combination of AIE properties and the ability to undergo various chemical modifications, making it versatile for multiple applications .
Propriétés
Formule moléculaire |
C15H11N |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-(2-phenylethenyl)benzonitrile |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H |
Clé InChI |
WQUHPLQCUQJSQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)




![2-[(4-Nitrophenyl)methyl]oxirane](/img/structure/B8796532.png)
![2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)


![1-Azaspiro[5.5]undecane](/img/structure/B8796554.png)



